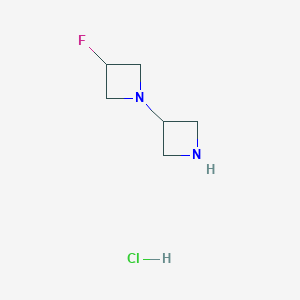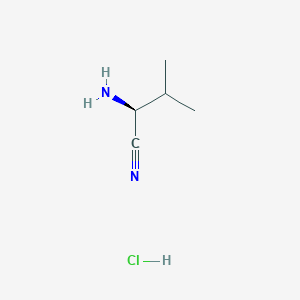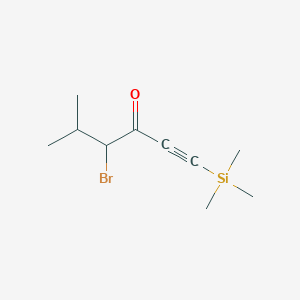
4-溴-5-甲基-1-(三甲基硅烷基)己-1-炔-3-酮
描述
“4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one” is a chemical compound with the CAS Number: 1461715-58-1 . It has a molecular weight of 261.23 .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H17BrOSi/c1-8(2)10(11)9(12)6-7-13(3,4)5/h8,10H,1-5H3 . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis
The compound has a molecular weight of 261.23 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available in the search results.科学研究应用
咪唑的合成
咪唑是药物中重要的杂环,而4-溴-5-甲基-1-(三甲基硅烷基)己-1-炔-3-酮在它们的区域选择性合成中发挥作用 。该化合物可在咪唑环构建过程中充当形成键的前体,这对于创造具有特定性质的功能分子至关重要。
β-酮酯的烷基化
在有机合成中,该化合物用于β-酮酯二阴离子的γ-碳烷基化 。该过程对于修饰酯基以引入可改变酯的反应性和性质的附加官能团至关重要。
末端共轭烯炔的制备
末端共轭烯炔在材料科学和纳米技术中具有应用4-溴-5-甲基-1-(三甲基硅烷基)己-1-炔-3-酮用于它们的制备,为合成具有潜在电子和光学应用的复杂结构提供途径 。
炔丙醇的合成
炔丙醇是生物活性分子合成中的中间体。 所讨论的化合物可用于制备这些醇,它们在开发新型药物化合物方面具有价值 。
生物还原研究
该化合物已用于不对称生物还原研究,以研究其转化为(S)-4-(三甲基硅烷基)-3-丁炔-2-醇。 这项研究在绿色化学领域意义重大,其中使用生物相容的水不溶性离子液体进行反应 。
抗病毒药物合成
医药化学中的一个应用涉及使用4-溴-5-甲基-1-(三甲基硅烷基)己-1-炔-3-酮合成恩替卡韦,一种用于治疗乙型肝炎的抗病毒药物 。该化合物在药物的生产过程中提供了关键的中间步骤。
分析化学
在分析化学中,该化合物用于开发和验证 NMR、HPLC、LC-MS 和 UPLC 等技术的方法。 其明确的结构和反应性使其成为测试和校准分析仪器的合适候选者 。
作用机制
Target of Action
Similar compounds have been known to act as propargylating agents .
Mode of Action
It’s structurally similar compound, 3-bromo-1-trimethylsilyl-1-propyne, acts as a propargylating agent and is used for the alkylation of dianion of beta-keto esters at gamma-carbon .
Biochemical Pathways
It plays an important role in the synthesis of allenic alcohols and terminal conjugated enynes .
Result of Action
Similar compounds have been used in the synthesis of various organic compounds .
生化分析
Biochemical Properties
4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to act as a propargylating agent, which means it can add a propargyl group to other molecules. This interaction is crucial in the alkylation of dianions of beta-keto esters at the gamma-carbon . The nature of these interactions often involves the formation of covalent bonds, leading to the modification of the target biomolecules.
Cellular Effects
The effects of 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modify proteins and enzymes can lead to changes in cellular behavior, including alterations in metabolic flux and gene expression patterns . These changes can have downstream effects on cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming covalent bonds with their active sites. This inhibition or activation can lead to changes in the enzyme’s activity, affecting various biochemical pathways . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in cumulative effects on cellular processes, which may be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, the compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes.
Metabolic Pathways
4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can affect metabolic flux by altering the levels of specific metabolites . These changes can influence the overall metabolic state of the cell, leading to shifts in energy production, biosynthesis, and degradation pathways.
Transport and Distribution
The transport and distribution of 4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution can affect its biological activity, as its presence in specific tissues or organelles may enhance or inhibit its effects.
Subcellular Localization
4-Bromo-5-methyl-1-(trimethylsilyl)hex-1-yn-3-one exhibits specific subcellular localization, which can influence its activity and function. Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization can affect the compound’s interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
4-bromo-5-methyl-1-trimethylsilylhex-1-yn-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17BrOSi/c1-8(2)10(11)9(12)6-7-13(3,4)5/h8,10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDMQOXPNXBFST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)C#C[Si](C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-[2-(Dimethylamino)ethyl]phenyl}methanol hydrochloride](/img/structure/B1378685.png)


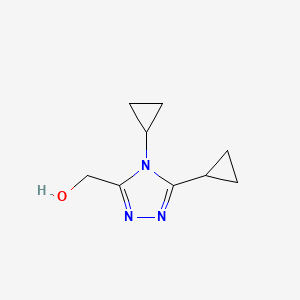
![2-[1-(Benzylsulfanyl)cyclopentyl]acetonitrile](/img/structure/B1378691.png)
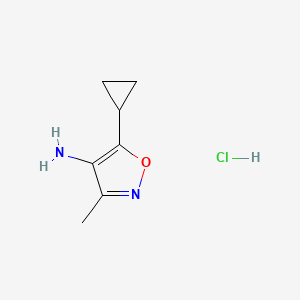

![2-[(4-{[(Tert-butoxy)carbonyl]amino}phenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1378695.png)

